7,8-Difluoro-2-phenylquinolin-4-amine
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Overview
Description
7,8-Difluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C15H10F2N2 and a molecular weight of 256.25 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 7,8-Difluoro-2-phenylquinolin-4-amine typically involves several steps, including cyclization and fluorination reactions. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms .
the general principles of organic synthesis, such as the use of high-purity reagents and optimized reaction conditions, would apply to its large-scale production .
Chemical Reactions Analysis
7,8-Difluoro-2-phenylquinolin-4-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
7,8-Difluoro-2-phenylquinolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Difluoro-2-phenylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antineoplastic activity is attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells . By stabilizing the enzyme-DNA complex, the compound induces DNA cleavage and cell death, making it a potent anticancer agent .
Comparison with Similar Compounds
7,8-Difluoro-2-phenylquinolin-4-amine can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differ from those of other fluorinated quinolines .
Properties
CAS No. |
1189106-49-7 |
---|---|
Molecular Formula |
C15H10F2N2 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
7,8-difluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H10F2N2/c16-11-7-6-10-12(18)8-13(19-15(10)14(11)17)9-4-2-1-3-5-9/h1-8H,(H2,18,19) |
InChI Key |
UPJWRBGMVLWZIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)F)C(=C2)N |
Origin of Product |
United States |
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